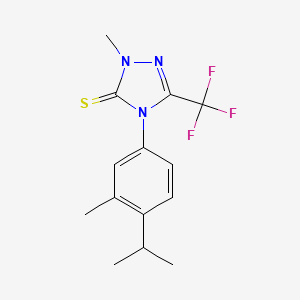![molecular formula C16H15ClN2O4 B2442073 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide CAS No. 2034411-88-4](/img/structure/B2442073.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide is a complex molecule with unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide typically involves a multi-step process:
Formation of the Benzoxazepine Ring: : Starting from a chlorinated benzene derivative, the reaction with an appropriate oxazepine precursor under acidic or basic conditions forms the benzoxazepine ring.
Introduction of the Furan Ring: : The furan ring is then introduced through a coupling reaction, which often involves reagents like furan-3-carboxylic acid and a coupling agent (e.g., DCC, EDC).
Amidation Step: : Finally, the formation of the carboxamide is achieved via an amidation reaction using an amine derivative.
Industrial Production Methods
Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow chemistry and automation can also be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: : The chloro group on the benzoxazepine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO₄ or CrO₃.
Reduction: : Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Using nucleophilic reagents like NH₃ or RSH in the presence of a base.
Major Products
Oxidation Products: : Epoxides, hydroxyl derivatives.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor or intermediate in the synthesis of more complex molecules.
Employed in studies on reaction mechanisms and catalysis.
Biology
Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
Potential therapeutic agent for treating diseases due to its unique molecular structure.
Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Used in the development of novel materials with specific properties.
Employed in the production of specialty chemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide is not fully understood but is believed to involve several molecular targets and pathways:
Enzyme Inhibition: : The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: : It can bind to certain receptors, modulating their activity.
Cellular Pathways: : The compound might interfere with cellular signaling pathways, leading to changes in cell function or behavior.
Comparación Con Compuestos Similares
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide: can be compared with other similar compounds based on their structural features and properties:
Similar Compounds
Benzoxazepines with different substitutions.
Furancarboxamides with varying substituents.
Chloro-substituted aromatic compounds.
Uniqueness
The combination of a chloro-substituted benzoxazepine ring with a furan carboxamide moiety makes it unique.
Understanding the nuances of This compound helps in exploring its potential in various scientific and industrial domains.
Propiedades
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-13-1-2-14-12(7-13)8-19(15(20)10-23-14)5-4-18-16(21)11-3-6-22-9-11/h1-3,6-7,9H,4-5,8,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMMNWQZCGKTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
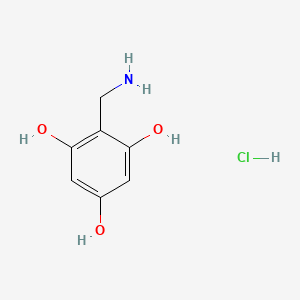
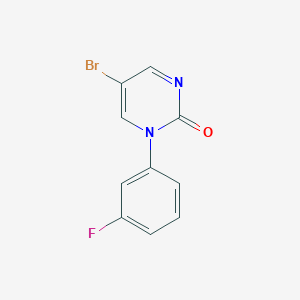
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)

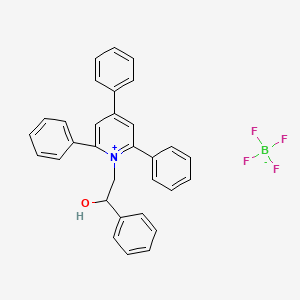
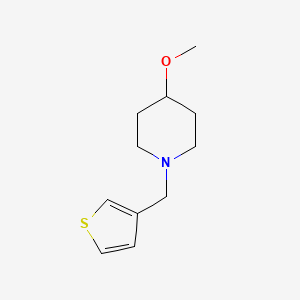
![3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2441998.png)
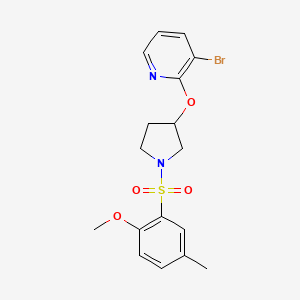
![5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide](/img/structure/B2442002.png)

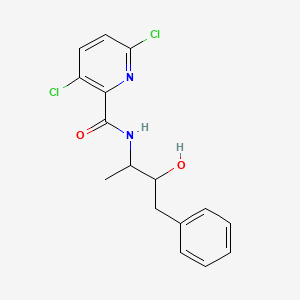
![1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one](/img/structure/B2442007.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide](/img/structure/B2442009.png)
